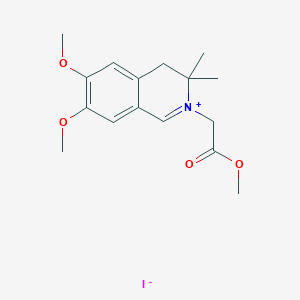
methyl 2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-2-ium-2-yl)acetate;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-2-ium-2-yl)acetate;iodide is a complex organic compound with a unique structure that includes an isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-2-ium-2-yl)acetate;iodide typically involves multiple steps. One common approach is the reaction of 3,4-dimethoxy-N-anilines with alkyl or aryl-substituted malonates in the presence of phosphorus oxychloride or diphenyl ether. This reaction yields 4-hydroxy-6,7-dimethoxy-1-methylquinolin-2-ones, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-2-ium-2-yl)acetate;iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different isoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various isoquinoline derivatives.
Scientific Research Applications
Methyl 2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-2-ium-2-yl)acetate;iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-2-ium-2-yl)acetate;iodide involves its interaction with molecular targets such as enzymes or receptors. The compound’s isoquinoline core can interact with various biological pathways, potentially inhibiting or activating specific functions.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar core structure and have been studied for their pharmaceutical and biological activities.
Indole Derivatives: Indoles are another class of heterocyclic compounds with significant biological activity.
Uniqueness
Methyl 2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-2-ium-2-yl)acetate;iodide is unique due to its specific substitution pattern on the isoquinoline core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-2-ium-2-yl)acetate;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22NO4.HI/c1-16(2)8-11-6-13(19-3)14(20-4)7-12(11)9-17(16)10-15(18)21-5;/h6-7,9H,8,10H2,1-5H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIDUKKEILVXMX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C=[N+]1CC(=O)OC)OC)OC)C.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














